2-(3-Fluorophenyl)pyrrole
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Overview
Description
2-(3-Fluorophenyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 3-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)pyrrole can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol.
Another method involves the use of 3-fluorophenylboronic acid and pyrrole in a Suzuki-Miyaura coupling reaction. This reaction requires a palladium catalyst and a base, such as potassium carbonate, and is typically carried out in an organic solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring or the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce 2-(3-fluorophenyl)pyrrolidine. Substitution reactions can result in various functionalized pyrrole derivatives.
Scientific Research Applications
2-(3-Fluorophenyl)pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom on the phenyl ring can influence the compound’s electronic properties, affecting its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
3-Fluorophenylboronic acid: A compound with similar structural features but different reactivity and applications.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Another fluorinated aromatic compound with distinct chemical properties.
Uniqueness
2-(3-Fluorophenyl)pyrrole is unique due to its combination of a pyrrole ring and a fluorinated phenyl group. This structure imparts specific electronic and steric properties that can influence its reactivity and potential applications. The presence of the fluorine atom can enhance the compound’s stability and bioactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-(3-fluorophenyl)-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1-7,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAKSOSUYTVWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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